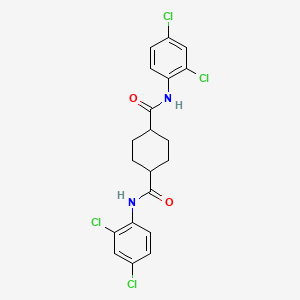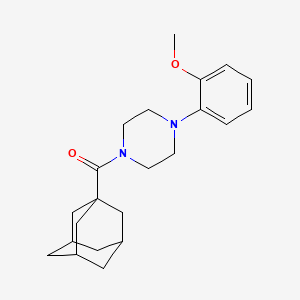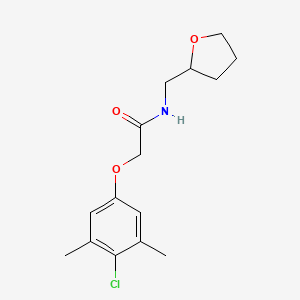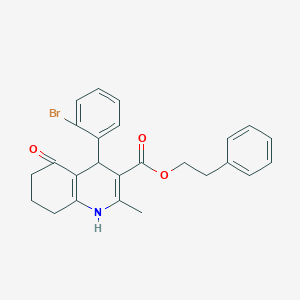
N,N'-bis(2,4-dichlorophenyl)-1,4-cyclohexanedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(2,4-dichlorophenyl)-1,4-cyclohexanedicarboxamide, commonly known as DCDMH, is a widely used disinfectant and biocide. It is a white crystalline powder that is soluble in water and has a molecular weight of 406.3 g/mol. DCDMH is widely used in various industries, including water treatment, swimming pool sanitation, and food processing.
Wirkmechanismus
DCDMH works by releasing hypochlorous acid, which is a potent oxidizing agent. Hypochlorous acid reacts with the cell membrane of microorganisms, causing damage and ultimately killing the cell. DCDMH is also effective against biofilms, which are communities of microorganisms that are resistant to traditional disinfectants.
Biochemical and physiological effects:
DCDMH has been shown to have low toxicity to humans and animals. It is rapidly metabolized in the body and excreted in the urine. However, exposure to high concentrations of DCDMH can cause skin irritation and respiratory problems.
Vorteile Und Einschränkungen Für Laborexperimente
DCDMH is a widely used disinfectant in laboratory settings due to its broad-spectrum antimicrobial activity. It is effective against a wide range of microorganisms and is relatively easy to use. However, DCDMH can be corrosive to some materials and can interfere with certain laboratory tests.
Zukünftige Richtungen
There are several areas of future research for DCDMH. One area of interest is the development of new formulations of DCDMH that are more effective against biofilms. Another area of research is the use of DCDMH in combination with other disinfectants to enhance its antimicrobial activity. Additionally, there is a need for more studies on the long-term effects of DCDMH exposure on human health.
Synthesemethoden
DCDMH is synthesized by reacting 2,4-dichloroaniline with 1,4-cyclohexanedione in the presence of a strong acid catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
DCDMH has been extensively studied for its antimicrobial properties. It is effective against a wide range of microorganisms, including bacteria, viruses, and fungi. DCDMH has been used in water treatment to control the growth of harmful bacteria and algae. It is also used in swimming pool sanitation to prevent the spread of waterborne diseases.
Eigenschaften
IUPAC Name |
1-N,4-N-bis(2,4-dichlorophenyl)cyclohexane-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl4N2O2/c21-13-5-7-17(15(23)9-13)25-19(27)11-1-2-12(4-3-11)20(28)26-18-8-6-14(22)10-16(18)24/h5-12H,1-4H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWARCUOOPSGMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4983465.png)


![N-(4-fluorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4983488.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983496.png)
![N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4983503.png)

![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4983516.png)
![3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4983519.png)
![4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B4983520.png)
![2-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4983527.png)
![1-(4-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983545.png)

![N-[3-(dimethylamino)propyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B4983564.png)